molecular formula C26H29FN2O3 B2721741 (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1210668-34-0

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2721741
CAS No.: 1210668-34-0
M. Wt: 436.527
InChI Key: NLCCSOMKGLJRIO-UHFFFAOYSA-N
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Description

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: is a complex organic compound featuring a piperazine ring, a cyclopropane ring, and a tetrahydropyran ring[_{{{CITATION{{{_1{RU2487868C2 - 4-3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and cyclopropane derivatives. One common approach is to first synthesize the 4-fluorophenyl cyclopropanecarbonyl derivative, followed by its reaction with piperazine under controlled conditions[_{{{CITATION{{{_1{RU2487868C2 - 4-3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4 .... The resulting intermediate is then reacted with the phenyltetrahydro-2H-pyran-4-ylmethanone derivative to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of piperazine, cyclopropane, and tetrahydropyran rings Similar compounds may include other piperazine derivatives, cyclopropane derivatives, and tetrahydropyran derivatives

List of Similar Compounds

  • Piperazine derivatives

  • Cyclopropane derivatives

  • Tetrahydropyran derivatives

Properties

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O3/c27-21-8-6-19(7-9-21)22-18-23(22)24(30)28-12-14-29(15-13-28)25(31)26(10-16-32-17-11-26)20-4-2-1-3-5-20/h1-9,22-23H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCCSOMKGLJRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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